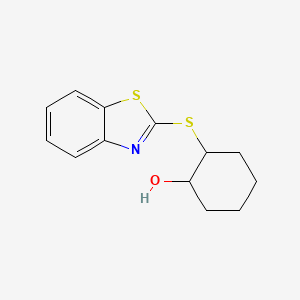
3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.
Mécanisme D'action
CPP-115 inhibits the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA, which leads to the inhibition of neuronal activity. This mechanism of action makes CPP-115 a potential treatment for several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This can result in several biochemical and physiological effects such as reduced anxiety, improved cognitive function, and decreased seizure activity. CPP-115 has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs used for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It also has a low potential for toxicity and side effects, making it a safer alternative to other drugs used for the treatment of neurological disorders. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also requires further studies to determine its efficacy and safety for the treatment of neurological disorders.
Orientations Futures
There are several future directions for the study of CPP-115. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and addiction. Another direction is to study its potential to improve cognitive function and memory. Furthermore, studies can be conducted to determine the long-term effects of CPP-115 and its potential for drug interactions. Overall, CPP-115 has significant potential for the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits the activity of neurons. This makes CPP-115 a potential treatment for several neurological disorders such as epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential to improve cognitive function and memory.
Propriétés
IUPAC Name |
3-(cyclopentylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-4-8-13(9-11)18-15(19)10-14(16(18)20)17-12-6-2-3-7-12/h4-5,8-9,12,14,17H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQZWBIYTGOANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![5-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4069742.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile](/img/structure/B4069755.png)
![3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4069763.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)
![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069805.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069807.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069814.png)